![molecular formula C10H14N2O B2381156 2-(1-Cyclopropylethoxy)-4-methylpyrimidine CAS No. 2199342-35-1](/img/structure/B2381156.png)
2-(1-Cyclopropylethoxy)-4-methylpyrimidine
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “2-(1-Cyclopropylethoxy)-4-methylpyrimidine” are not available in the literature .Scientific Research Applications
Biological and Clinical Applications
The indole nucleus, present in 2-(1-Cyclopropylethoxy)-4-methylpyrimidine, is a crucial heterocyclic system. It contributes to the structure of various biologically active compounds:
- Physically crystalline and colorless, indole derivatives possess diverse activities, including anti-inflammatory, anticancer, antioxidant, and antitubercular effects .
Anti-HIV Activity
2-(1-Cyclopropylethoxy)-4-methylpyrimidine: derivatives have been evaluated for their anti-HIV potential:
- Selvam et al. screened 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives against HIV-1 and HIV-2 strains, revealing promising anti-HIV activity .
Chemical Synthesis and Reactions
The compound’s unique structure makes it interesting for chemical synthesis and reactions:
Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and are often included in the compound’s Material Safety Data Sheet (MSDS). Unfortunately, the specific safety and hazard information for “2-(1-Cyclopropylethoxy)-4-methylpyrimidine” is not available in the literature .
properties
IUPAC Name |
2-(1-cyclopropylethoxy)-4-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-6-11-10(12-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFNKSMYSSZLPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC(C)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopropylethoxy)-4-methylpyrimidine |
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